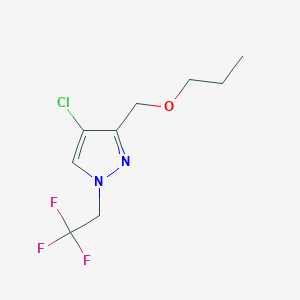
4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to modulate specific biological pathways. In
科学的研究の応用
4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. One of the primary areas of interest for this compound is its ability to act as an inhibitor of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme diacylglycerol kinase (DGK), which plays a critical role in regulating cellular signaling pathways. By inhibiting DGK activity, this compound has the potential to modulate specific biological pathways and may have therapeutic applications in the treatment of various diseases.
作用機序
The mechanism of action of 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its ability to inhibit the activity of specific enzymes, such as DGK. DGK is an enzyme that plays a critical role in regulating cellular signaling pathways, and its inhibition can lead to changes in cellular behavior and function. In addition to its effects on DGK, this compound may also modulate other biological pathways, although further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. As an inhibitor of DGK, this compound has the potential to modulate specific cellular signaling pathways and may have therapeutic applications in the treatment of various diseases. In addition, this compound may have other effects on cellular behavior and function, although further research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One of the primary advantages of using 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This compound has been shown to be effective in inhibiting the activity of DGK, which may have therapeutic applications in the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research on 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One area of interest is its potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of this compound and its effects on cellular behavior and function. In addition, there may be opportunities to modify the structure of this compound to enhance its potency and selectivity as an inhibitor of specific enzymes. Overall, the potential applications of this compound in scientific research are vast and varied, and further research is needed to fully explore its potential.
合成法
The synthesis of 4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a complex process that involves multiple steps. One common method for synthesizing this compound involves the reaction of 4-chloro-3-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylene oxide and sodium hydroxide. This reaction results in the formation of this compound, which can then be purified and isolated for use in scientific research.
特性
IUPAC Name |
4-chloro-3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O/c1-2-3-16-5-8-7(10)4-15(14-8)6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKDCJOMHVRIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
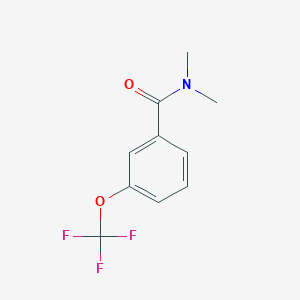
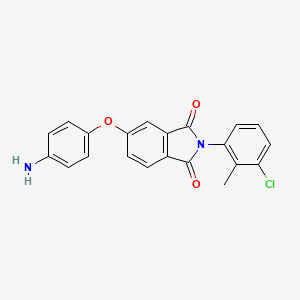
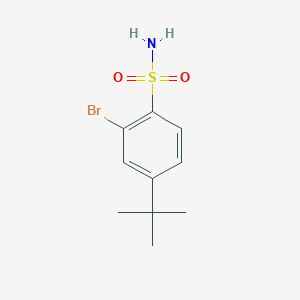
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
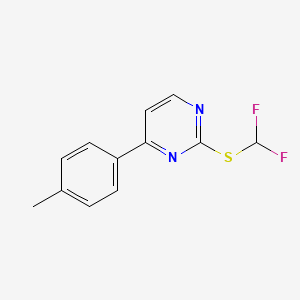
![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)
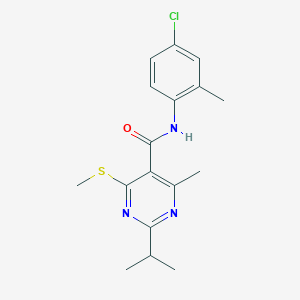
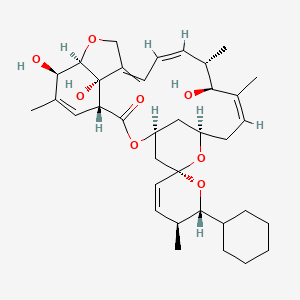
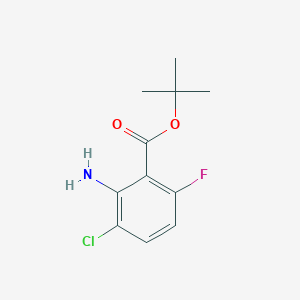
![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)
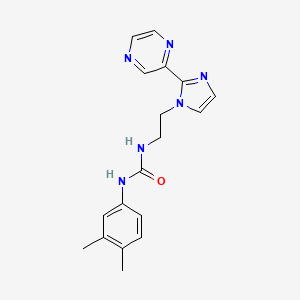
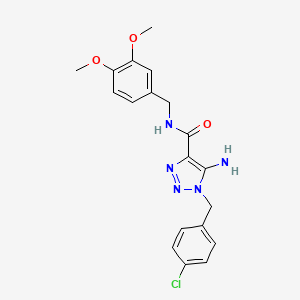
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
